molecular formula C20H17ClN2O2 B2838985 2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 850729-57-6

2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2838985
CAS No.: 850729-57-6
M. Wt: 352.82
InChI Key: MUZBUVLCSFHFGT-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrimidinyl group, and a phenolic group with an allyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Allylation of the Phenol: The phenolic hydroxyl group is allylated using an allyl halide in the presence of a base, such as potassium carbonate, to form the allyl ether.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidine: Lacks the phenolic and allyl ether groups, making it less versatile in chemical reactions.

    5-(4-Chlorophenyl)pyrimidin-4-yl)phenol: Lacks the allyl ether group, which may affect its reactivity and applications.

    2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-hydroxyphenol: Similar structure but without the allyl ether group, potentially altering its chemical and biological properties.

Uniqueness

2-(5-(4-Chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is unique due to the presence of both the allyl ether and phenolic groups, which provide additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-13(2)11-25-16-7-8-17(19(24)9-16)20-18(10-22-12-23-20)14-3-5-15(21)6-4-14/h3-10,12,24H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZBUVLCSFHFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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